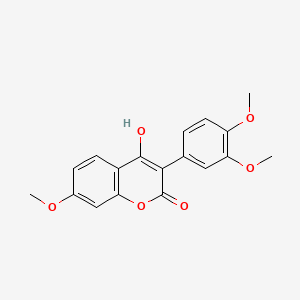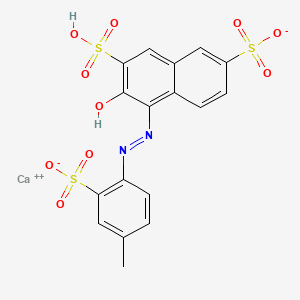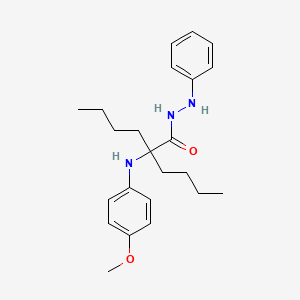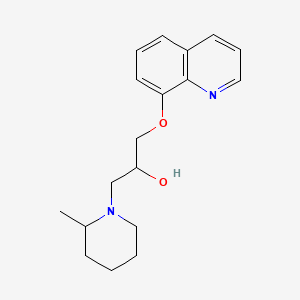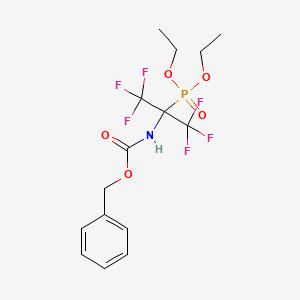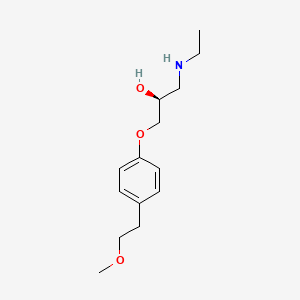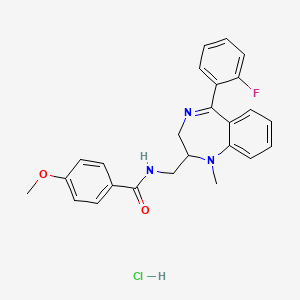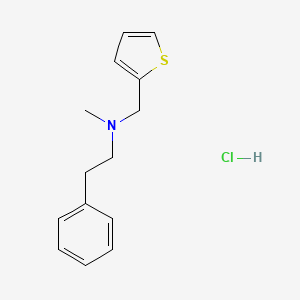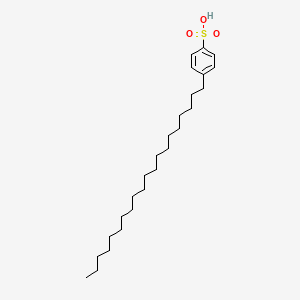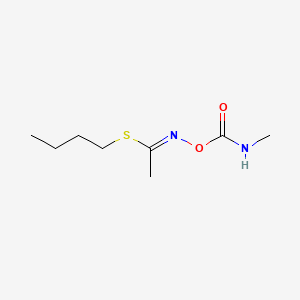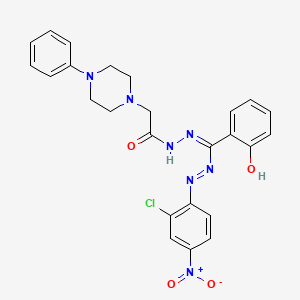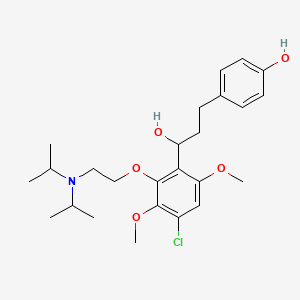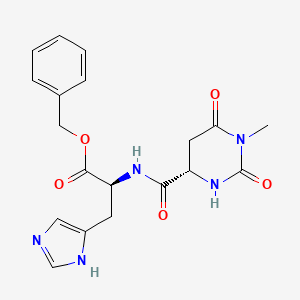
L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)- is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of L-Histidine, an essential amino acid, and features a unique structure that includes a hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl group and a phenylmethyl ester group.
準備方法
The synthesis of L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)- typically involves multiple steps. The process begins with the protection of the amino and carboxyl groups of L-Histidine. This is followed by the introduction of the hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl group through a carbamoylation reaction. The final step involves esterification with phenylmethyl alcohol under acidic conditions to yield the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethyl ester group can be replaced by other nucleophiles under appropriate conditions.
科学的研究の応用
L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in enzyme catalysis and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the study of metabolic pathways.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
作用機序
The mechanism of action of L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, influencing their activity and function. The hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The phenylmethyl ester group may also contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)- can be compared with other similar compounds, such as:
L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, methyl ester, (S)-: This compound differs by having a methyl ester group instead of a phenylmethyl ester group, which may affect its reactivity and applications.
L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, ethyl ester, (S)-:
The uniqueness of L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)- lies in its specific ester group, which can impact its interactions and stability in various applications.
特性
CAS番号 |
103300-80-7 |
|---|---|
分子式 |
C19H21N5O5 |
分子量 |
399.4 g/mol |
IUPAC名 |
benzyl (2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C19H21N5O5/c1-24-16(25)8-14(23-19(24)28)17(26)22-15(7-13-9-20-11-21-13)18(27)29-10-12-5-3-2-4-6-12/h2-6,9,11,14-15H,7-8,10H2,1H3,(H,20,21)(H,22,26)(H,23,28)/t14-,15-/m0/s1 |
InChIキー |
FQMLBKZTDAHLHQ-GJZGRUSLSA-N |
異性体SMILES |
CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)OCC3=CC=CC=C3 |
正規SMILES |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


